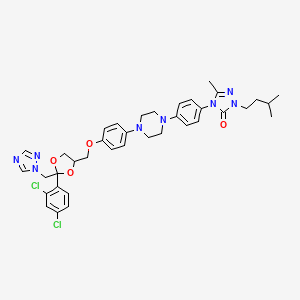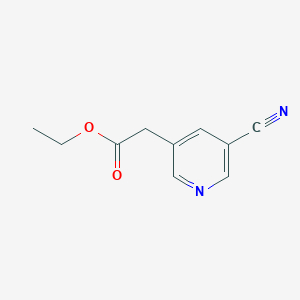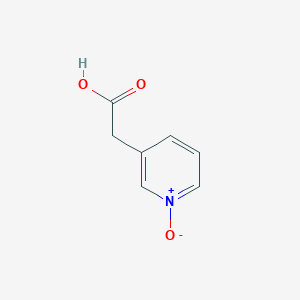
3-Pyridineaceticacid,1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridineaceticacid,1-oxide is a heterocyclic organic compound that features a pyridine ring with an acetic acid side chain and an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineaceticacid,1-oxide typically involves the oxidation of 3-pyridineacetic acid. One common method is the use of peracids, such as peracetic acid, to oxidize the nitrogen atom in the pyridine ring to form the N-oxide. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-Pyridineaceticacid,1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in further oxidation reactions.
Reduction: The N-oxide can be reduced back to the parent pyridine compound.
Substitution: The acetic acid side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids such as peracetic acid are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid side chain under basic conditions.
Major Products Formed:
Oxidation: Further oxidized pyridine derivatives.
Reduction: 3-Pyridineacetic acid.
Substitution: Various substituted pyridineacetic acid derivatives
科学的研究の応用
3-Pyridineaceticacid,1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
作用機序
The mechanism of action of 3-Pyridineaceticacid,1-oxide involves its ability to act as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it useful in various catalytic reactions and in the synthesis of bioactive compounds .
類似化合物との比較
Pyridine: The parent compound without the acetic acid side chain and N-oxide group.
Pyridine N-oxide: Similar structure but lacks the acetic acid side chain.
3-Pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of the acetic acid side chain.
Uniqueness: 3-Pyridineaceticacid,1-oxide is unique due to the presence of both the acetic acid side chain and the N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
2-(1-oxidopyridin-1-ium-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)4-6-2-1-3-8(11)5-6/h1-3,5H,4H2,(H,9,10) |
InChIキー |
BEKIXDAHVQCUGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


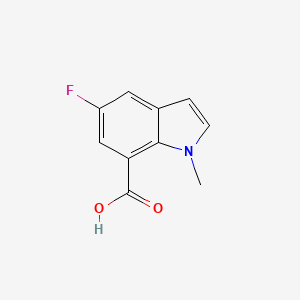

![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
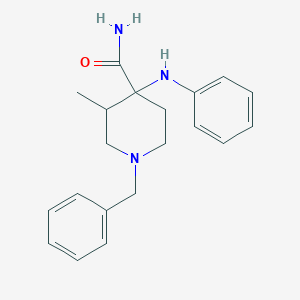
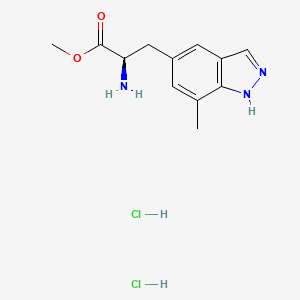
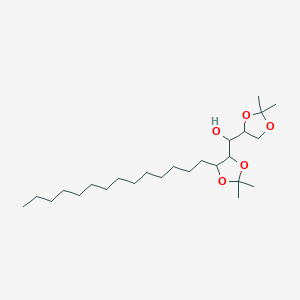
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

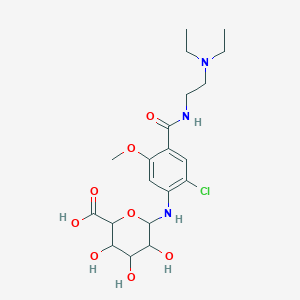
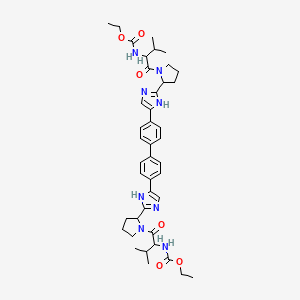

![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)
